GcNeu

Vue d'ensemble

Description

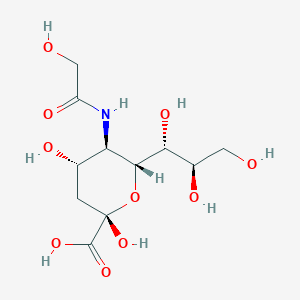

N-Glycolylneuraminic acid, commonly referred to as GcNeu, is a sialic acid molecule found in most non-human mammals. Humans cannot synthesize this compound due to a mutation in the CMAH gene, which encodes the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-glycolylneuraminic acid . This compound plays a significant role in various biological processes and has been the subject of extensive research due to its unique properties and implications in human health.

Applications De Recherche Scientifique

GcNeu has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a building block for synthesizing complex glycoconjugates and studying carbohydrate chemistry.

Biology: It plays a crucial role in cell signaling and recognition processes.

Medicine: this compound is studied for its potential therapeutic applications, including cancer treatment and vaccine development.

Industry: this compound is used in the production of biopharmaceuticals and as a component in diagnostic assays.

Mécanisme D'action

Target of Action

N-Glycolyl Neuraminic Acid (Neu5Gc) is a sialic acid molecule found in most non-human mammals . It is commonly found at the outermost position of glycan chains at the surface of most mammalian cells . The primary targets of Neu5Gc are the glycan chains of cell-surface glycoconjugates in mammals .

Mode of Action

Neu5Gc interacts with its targets, the glycan chains of cell-surface glycoconjugates, by being added to them . This addition occurs in the Golgi apparatus of a cell . The interaction of Neu5Gc with its targets results in changes in the glycan chains of cell-surface glycoconjugates .

Biochemical Pathways

The only known pathway for the synthesis of Neu5Gc is the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-Neu5Gc, catalyzed by the cytidine monophospho-N-acetylneuraminic acid hydroxylase (Cmah) . These CMP-activated sialic acids serve as precursors for glycan assembly in the Golgi apparatus . A degradative pathway to eliminate Neu5Gc and regulate Neu5Gc levels in mammalian cells involves enzymatic conversion of Neu5Gc to N-glycolylglucosamine-6-phosphate (GlcNGc-6P) via N-glycolylmannosamine (ManNGc) and GlcNGc .

Pharmacokinetics

Humans lack endogenous Neu5Gc biosynthesis due to an inactivating deletion in the human CMAH gene . Humans incorporate exogenous neu5gc from animal-derived food products (primarily meats of mammalian origin) into endogenous cellular glycoconjugates . This suggests that the bioavailability of Neu5Gc in humans is influenced by dietary intake.

Result of Action

The incorporation of Neu5Gc into human cells can lead to various molecular and cellular effects. For instance, in vitro experiments have shown that Neu5Gc incorporated in human umbilical vein endothelial cells (HUVECs) can interact with anti-Neu5Gc antibodies and lead to antibody-dependent binding, complement deposition, endothelial activation, selectin expression, increased cytokine expression, and monocyte binding .

Action Environment

The action, efficacy, and stability of Neu5Gc can be influenced by various environmental factors. For example, the presence of Neu5Gc in human cells can be influenced by dietary intake, as humans incorporate exogenous Neu5Gc from animal-derived food products into endogenous cellular glycoconjugates . Furthermore, the presence of Neu5Gc in cells may become more common in the future, yet the presence of Neu5Gc in their products remains a significant concern, as it can also be metabolically incorporated from exogenous sources (i.e., from the growth media) .

Analyse Biochimique

Biochemical Properties

NeuGc plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The gene CMAH, which encodes CMP-N-acetylneuraminic acid hydroxylase, is responsible for the conversion of CMP-N-acetylneuraminic acid into CMP-Neu5Gc . This interaction is crucial for the synthesis of NeuGc in non-human mammals .

Cellular Effects

The presence of NeuGc influences various cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In humans, NeuGc is not present due to the mutation in the CMAH gene .

Molecular Mechanism

The molecular mechanism of NeuGc involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The CMAH enzyme adds a single oxygen atom to Neu5Ac in the cytosol of a cell, converting it into Neu5Gc . This process is crucial for the synthesis of NeuGc in non-human mammals .

Temporal Effects in Laboratory Settings

As humans cannot synthesize NeuGc, studies often focus on observing its effects in non-human mammalian cells .

Metabolic Pathways

NeuGc is involved in various metabolic pathways. The CMAH enzyme, which interacts with NeuGc, plays a crucial role in these pathways

Transport and Distribution

The transport and distribution of NeuGc within cells and tissues involve several processes. In many mammals, Neu5Gc and its closely related molecule Neu5Ac are transferred into the Golgi apparatus, where they may be added to many glycoconjugates .

Subcellular Localization

The subcellular localization of NeuGc and its effects on activity or function are crucial aspects of its role in cells. In many mammals, Neu5Gc is transferred into the Golgi apparatus, suggesting its localization in this organelle

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GcNeu can be synthesized through various chemical routes. One common method involves the ozonolysis of this compound-GM3, followed by isolation of the trisaccharide this compound(2→3)lactose . Another approach includes the alkali elimination of bovine submandibular-gland mucin to isolate disaccharides containing this compound . These methods typically require precise control of reaction conditions, including temperature, pH, and the use of specific reagents.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as animal tissues, followed by purification processes. Advanced techniques like chromatography and electrophoresis are employed to ensure high purity and yield. The scalability of these methods makes them suitable for large-scale production, catering to the demands of research and pharmaceutical industries.

Analyse Des Réactions Chimiques

Types of Reactions

GcNeu undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield glycolyl derivatives, while reduction reactions can produce simpler sialic acid analogs. Substitution reactions often result in the formation of various glycoconjugates, which have significant biological implications .

Comparaison Avec Des Composés Similaires

GcNeu is often compared with N-acetylneuraminic acid (Neu5Ac), another sialic acid commonly found in humans. While both compounds share similar structures, this compound has an additional hydroxyl group, which imparts unique properties and biological functions . Other similar compounds include N-acetylneuraminic acid derivatives and various sialic acid analogs. The uniqueness of this compound lies in its specific interactions with pathogens and immune cells, making it a valuable target for therapeutic research .

Conclusion

N-Glycolylneuraminic acid is a fascinating compound with diverse applications in scientific research and industry. Its unique properties and biological significance make it a valuable subject of study, with potential implications for developing novel therapies and diagnostic tools.

Activité Biologique

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid derivative that plays a significant role in various biological processes. Unlike its counterpart, N-acetylneuraminic acid (Neu5Ac), Neu5Gc is not synthesized by humans due to a mutation in the CMP-Neu5Ac hydroxylase (CMAH) gene. This article explores the biological activity of Neu5Gc, its implications in disease, and its interactions with pathogens, particularly influenza viruses.

1. Synthesis and Structural Characteristics

Neu5Gc is synthesized from Neu5Ac through the addition of a hydroxyl group, which alters its chemical structure and biological properties. The biosynthesis pathway involves several enzymes, including UDP-GlcNAc 2-epimerase and CMP-sialic acid synthetase, which facilitate the conversion of precursors into active sialic acids .

2. Interaction with Influenza A Viruses

Neu5Gc has been identified as a potential receptor for various strains of influenza A viruses. Research indicates that these viruses can specifically bind to Neu5Gc, which influences their infectivity and pathogenicity. For example, studies have shown that equine influenza viruses exhibit a strong preference for Neu5Gc over Neu5Ac . The binding specificity is critical as it may dictate the host range and transmission dynamics of these viruses.

Table 1: Binding Specificity of Influenza A Viruses to Sialic Acids

| Virus Strain | Preferred Sialic Acid | Binding Type |

|---|---|---|

| H3N2 | N-acetylneuraminic acid (Neu5Ac) | α2,6-linked |

| Equine H7 | N-glycolylneuraminic acid (Neu5Gc) | α2,3-linked |

| Various Swine IAVs | Both Neu5Ac and Neu5Gc | Mixed |

3. Immunological Implications

Neu5Gc is not naturally produced by humans but can be incorporated into human cells through dietary sources such as red meat and dairy products. This incorporation can lead to the production of anti-Neu5Gc antibodies, raising concerns about potential immunogenicity in biotherapeutics that contain Neu5Gc . Studies indicate that the presence of Neu5Gc may exacerbate chronic inflammatory diseases due to the immune response generated against these foreign epitopes .

Case Study: Neu5Gc in Muscular Dystrophy

A study examined the expression of Neu5Gc in muscular dystrophy models using mdx mice. It was found that Neu5Gc expression was significantly reduced in affected muscle tissues compared to healthy controls, suggesting a potential role in disease severity . This finding highlights the importance of sialic acid composition in muscle health and disease.

Case Study: Dietary Impact on Immune Response

Research has shown that individuals consuming high amounts of Neu5Gc-rich foods develop antibodies against this compound. This immune response can complicate treatments involving Neu5Gc-containing biotherapeutics, as seen in clinical trials where patients exhibited varying degrees of antibody production against these therapies .

Propriétés

Numéro CAS |

1113-83-3 |

|---|---|

Formule moléculaire |

C11H19NO10 |

Poids moléculaire |

325.27 g/mol |

Nom IUPAC |

(4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11?/m0/s1 |

Clé InChI |

FDJKUWYYUZCUJX-PGIATKPXSA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

SMILES isomérique |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |

SMILES canonique |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Key on ui other cas no. |

1113-83-3 |

Description physique |

Solid |

Synonymes |

N-(2-Hydroxyacetyl)neuraminic Acid; 3,5-Dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-2-nonulosonic Acid; Glycolylneuraminic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of NeuGc?

A1: The molecular formula of NeuGc is C11H19NO10, and its molecular weight is 309.27 g/mol.

Q2: Where is NeuGc typically found?

A3: NeuGc is found in various mammals, including horses, pigs, and mice, but is absent in humans, ferrets, and birds. [, , ]

Q3: What is the role of NeuGc in the context of gangliosides?

A4: NeuGc is a component of various gangliosides, complex glycosphingolipids found on cell surfaces. These gangliosides, such as GM3(NeuGc), GM2(NeuGc), and GD3(NeuGc-NeuGc), play roles in cell signaling, proliferation, and differentiation. [, , , , ]

Q4: How does the expression of NeuGc-containing gangliosides differ between healthy and cancerous tissues?

A5: While absent in healthy human tissues, NeuGc-containing gangliosides are often expressed in human cancers like melanoma, colon cancer, and non-small cell lung cancer. [, , , , , ] This aberrant expression is attributed to the incorporation of NeuGc from dietary sources, particularly red meat. [, ]

Q5: How does NeuGc contribute to the Hanganutziu-Deicher (HD) antigen?

A6: The HD antigen is characterized by the presence of NeuGc-containing gangliosides. These gangliosides act as antigens in humans, triggering immune responses, especially in individuals with high titers of anti-NeuGc antibodies. [, , , , ]

Q6: Is there a link between NeuGc and immune responses?

A7: Yes, NeuGc is considered a xenoantigen in humans, triggering immune responses that pose challenges in xenotransplantation. [, , ] The presence of NeuGc on pig tissues, a potential source for xenotransplantation, elicits antibody-mediated rejection responses in humans. [, ]

Q7: How does NeuGc expression influence the infectivity of certain pathogens?

A8: Some pathogens, like certain strains of Escherichia coli and porcine rotavirus, utilize NeuGc-containing gangliosides as receptors for host cell binding and infection. [, , ] The NeuGc moiety is crucial for this interaction, as demonstrated by the high binding affinity of Escherichia coli K99 fimbriae to NeuGcLacCer. []

Q8: Can you elaborate on the role of NeuGc in T cell activation?

A9: Research indicates that GD1c(NeuGc,NeuGc), a predominant ganglioside in rat T cells, plays a role in T cell activation. Anti-GD1c(NeuGc,NeuGc) antibodies enhance ConA-induced T cell proliferation, particularly when combined with anti-CD3 and anti-CD4 stimulation. []

Q9: How does hypoxia affect NeuGc expression in cancer cells?

A10: Hypoxic conditions, a hallmark of the tumor microenvironment, induce the expression of sialin, a sialic acid transporter. This leads to increased uptake of NeuGc, contributing to the higher expression of NeuGc-containing gangliosides, particularly NeuGc-GM2, in hypoxic cancer cells. []

Q10: What are the implications of NeuGc expression in cancer for immunotherapy?

A11: The unique presence of NeuGc on tumor cells makes it a potential target for immunotherapy. [, , , ] Strategies like anti-idiotype vaccines, such as racotumomab, aim to elicit anti-NeuGc antibody responses for targeted cancer therapy. [, ]

Q11: What is the significance of CMAH knockout mice in studying NeuGc?

A12: CMAH knockout mice, lacking the CMAH gene, serve as valuable models for studying the role of NeuGc in xenotransplantation and other areas. [, ] These mice are completely deficient in NeuGc and produce anti-NeuGc antibodies, allowing researchers to investigate the immunological consequences of NeuGc incompatibility.

Q12: How does the absence of NeuGc in humans impact the development of therapies targeting NeuGc in other species?

A13: The lack of NeuGc in humans allows for the development of highly specific therapies targeting this antigen in other species without the risk of off-target effects in humans. This is particularly relevant for xenotransplantation, where minimizing immune rejection is crucial. [, , ]

Q13: What are the potential challenges in developing NeuGc-targeted therapies?

A14: While promising, developing NeuGc-targeted therapies faces challenges. One challenge is the potential for off-target effects due to the presence of NeuGc in dietary sources, particularly red meat. [] Additionally, the heterogeneity of NeuGc expression in different tissues and tumor types needs careful consideration for therapeutic development.

Q14: What are some common methods used to detect and quantify NeuGc?

A14: Common methods include:

- Thin-layer chromatography (TLC) immunostaining: This technique separates gangliosides based on their polarity and uses specific antibodies to detect NeuGc-containing species. [, , , , ]

- High-pH anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD): This technique offers high sensitivity and resolution for analyzing the carbohydrate composition of gangliosides, including NeuGc. []

- Fast atom bombardment mass spectrometry (FAB-MS): This technique is used to determine the molecular mass and fragmentation patterns of gangliosides, aiding in structural characterization. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique allows for the quantitative determination of NeuGc in various biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.